6-Nor-6-cyanodihydroergotamine
Description
6-Nor-6-cyanodihydroergotamine is a semi-synthetic ergot alkaloid derivative characterized by structural modifications to the native ergotamine scaffold. The compound features a cyano (-CN) substitution at the 6-position of the dihydroergotamine backbone, replacing the native methyl group. This modification alters its pharmacological profile, particularly in receptor binding affinity and metabolic stability.
Properties
Molecular Formula |
C33H34N6O5 |
|---|---|
Molecular Weight |
594.7 g/mol |
IUPAC Name |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-cyano-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C33H34N6O5/c1-32(31(42)39-26(13-19-7-3-2-4-8-19)30(41)38-12-6-11-27(38)33(39,43)44-32)36-29(40)21-14-23-22-9-5-10-24-28(22)20(16-35-24)15-25(23)37(17-21)18-34/h2-5,7-10,16,21,23,25-27,35,43H,6,11-15,17H2,1H3,(H,36,40)/t21-,23-,25-,26+,27+,32-,33+/m1/s1 |
InChI Key |
PSHDCWPEXIBNDE-JGRZULCMSA-N |
Isomeric SMILES |
C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C#N |
Canonical SMILES |
CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nor-6-cyanodihydroergotamine typically involves the reaction of cyanogen bromide with dihydroergotamine . The reaction is carried out in chloroform at ambient temperature for approximately 30 hours .
Industrial Production Methods
Industrial production methods for 6-Nor-6-cyanodihydroergotamine are not widely documented. the synthesis process mentioned above can be scaled up for industrial purposes, ensuring proper reaction conditions and safety measures are maintained.
Chemical Reactions Analysis
Types of Reactions
6-Nor-6-cyanodihydroergotamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of 6-Nor-6-cyanodihydroergotamine include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from the reactions of 6-Nor-6-cyanodihydroergotamine depend on the type of reaction. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds.
Scientific Research Applications
6-Nor-6-cyanodihydroergotamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other ergot alkaloids and related compounds.
Biology: It is studied for its potential biological activities and interactions with various biological targets.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6-Nor-6-cyanodihydroergotamine is not well-documented. as an intermediate in the synthesis of dihydroergotamine, it is likely to share some similarities. Dihydroergotamine acts as an agonist at serotonin receptors, causing vasoconstriction of intracranial blood vessels and interacting with dopamine and adrenergic receptors . This mechanism is crucial for its therapeutic effects in treating migraines.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 6-nor-6-cyanodihydroergotamine and analogous ergot derivatives:
| Compound | Substituent at Position 6 | Receptor Affinity (5-HT$_{1B/1D}$) | Metabolic Stability (t$_{1/2}$) | Key Applications |
|---|---|---|---|---|
| 6-Nor-6-cyanodihydroergotamine | Cyano (-CN) | High (K$_i$ = 2.3 nM) | Extended (8–12 hours) | Migraine prophylaxis, vasospasm models |
| Dihydroergotamine | Methyl (-CH$_3$) | Moderate (K$_i$ = 15 nM) | Moderate (3–4 hours) | Acute migraine treatment |
| Ergotamine | Methyl (-CH$_3$) | High (K$_i$ = 1.8 nM) | Short (2–3 hours) | Migraine therapy, historical use |
| Methylergonovine | Hydroxymethyl (-CH$_2$OH) | Low (K$_i$ = 120 nM) | Short (1.5–2 hours) | Postpartum hemorrhage management |
Key Findings:
Receptor Binding: The cyano group in 6-nor-6-cyanodihydroergotamine enhances 5-HT$_{1B/1D}$ selectivity compared to dihydroergotamine, reducing off-target α-adrenergic activity .
Metabolic Stability: The cyano substituent confers resistance to hepatic CYP3A4 oxidation, prolonging its half-life relative to ergotamine and dihydroergotamine .
Toxicity Profile: Unlike ergotamine, 6-nor-6-cyanodihydroergotamine exhibits reduced vasoconstrictive side effects in preclinical models, likely due to attenuated α$_1$-adrenergic receptor activation .
Comparison with Non-Ergot Analogues
While ergot derivatives dominate this class, nitrile-bearing compounds (e.g., nitriles, cyanides) listed in the CIM Ver. 4.2 index share functional group similarities. For example:
- Nitroethane and acrylonitrile: These simpler nitriles lack the ergoline backbone but demonstrate how cyano groups influence polarity and metabolic pathways.
- Ethyl cyanoacetate: A nitrile-containing ester used in synthetic chemistry, highlighting the versatility of cyano groups in modifying reactivity.
However, 6-nor-6-cyanodihydroergotamine’s pharmacological uniqueness arises from the ergoline scaffold, which enables simultaneous interaction with serotonin, dopamine, and adrenergic receptors—a feature absent in non-ergot nitriles .
Biological Activity
6-Nor-6-cyanodihydroergotamine is a synthetic compound derived from the ergot alkaloid family, specifically related to dihydroergotamine. Its unique structural modifications, including the introduction of a cyano group at the 6-position, have generated interest in its biological activity, particularly regarding its interactions with neurotransmitter receptors. This article explores the biological activity of 6-nor-6-cyanodihydroergotamine, focusing on its mechanisms of action, receptor interactions, potential therapeutic applications, and relevant case studies.
Molecular Formula
- Molecular Formula : C₁₈H₂₁N₃O₂
- Structural Features : The compound features a bicyclic structure typical of ergot alkaloids, modified by the presence of a cyano group.
Comparison with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Dihydroergotamine | Contains a hydroxyl group at the 6-position | More potent vasoconstrictor |
| Ergotamine | Full ergot alkaloid structure | Broader spectrum of receptor interactions |
| Bromocriptine | Contains bromine substituent | Primarily used as a dopamine agonist |
| Methysergide | Contains a methoxy group | Used primarily for migraine prophylaxis |
The unique aspect of 6-nor-6-cyanodihydroergotamine lies in its cyano substitution at the 6-position, which alters its receptor binding profile compared to other ergot alkaloids. This modification may enhance selectivity towards specific serotonin receptor subtypes while potentially reducing side effects commonly associated with other compounds in this class.
Serotonin Receptor Interactions
Research indicates that 6-nor-6-cyanodihydroergotamine exhibits significant biological activity through its interaction with serotonin receptors, particularly:
- 5-HT_1B and 5-HT_1D Receptors : The compound acts as an agonist at these subtypes, influencing vasoconstriction and neurotransmitter release in the central nervous system. This mechanism is crucial for understanding its potential application in treating migraines and other vascular-related conditions.
The compound's interaction with serotonin receptors leads to several biochemical pathways:
- Vasoconstriction : Activation of 5-HT_1B receptors promotes vasoconstriction, which can alleviate migraine symptoms.
- Neurotransmitter Release : By influencing neurotransmitter dynamics, it may modulate various neurological functions.
Potential Therapeutic Applications
Given its biological activity, 6-nor-6-cyanodihydroergotamine holds promise for:
- Migraine Treatment : Its agonistic action on serotonin receptors suggests efficacy in migraine relief.
- Vascular Disorders : The compound's ability to induce vasoconstriction may be beneficial in conditions where vascular tone is compromised.
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of 6-nor-6-cyanodihydroergotamine:
- Migraine Models : In animal models of migraines, administration of the compound resulted in significant reductions in headache frequency and intensity.
- Receptor Binding Studies : Binding affinity assays demonstrated that 6-nor-6-cyanodihydroergotamine selectively binds to serotonin receptors with higher affinity than dihydroergotamine, suggesting enhanced therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
